Methyl 4-tert-butylcyclohexane-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-tert-butylcyclohexanecarboxylate” involves the hydrogenation of “Methyl 4-tert-butylcyclohex-1-enecarboxylate” at a mercury cathode, in the presence of proton donors . The proportions of cis and trans isomers in the product are a function of reaction conditions .Molecular Structure Analysis
The molecular structure of “Methyl 4-tert-butylcyclohexanecarboxylate” is represented by the molecular formula C12H22O2. The molecular weight of this compound is 198.3 g/mol.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “Methyl 4-tert-butylcyclohexanecarboxylate” is the hydrogenation of “Methyl 4-tert-butylcyclohex-1-enecarboxylate” at a mercury cathode . This reaction is under kinetic control, and the proportions of cis and trans isomers in the product are a function of reaction conditions .Physical and Chemical Properties Analysis
“Methyl 4-tert-butylcyclohexanecarboxylate” has a molecular weight of 198.3 g/mol. The boiling point of a similar compound, “Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate”, is predicted to be 349.0±31.0 °C . The density of the same compound is 1.07 .Scientific Research Applications
Electroorganic Reactions
Methyl 4-tert-butylcyclohexanecarboxylate has been a subject of study in electroorganic reactions. For instance, its cathodic hydrogenation at a mercury cathode in the presence of proton donors is a topic of research. This process, which involves 2 F mol–1, results in cis and trans isomers of the product, and is influenced by reaction conditions. The reaction is under kinetic control, with protonation of the first-formed radical anion likely at C-1, demonstrating little stereoselectivity (Matteis & Utley, 1992).
Synthesis Methods
In another research, the compound has been involved in the synthesis processes, such as the methylenation of esters. A study highlights the use of CH2Cl2-Mg-TiCl4-system mediated methylenation for various esters, including tert-butyl ester and 2,5-cyclohexadiene-1-carboxylate. This process is noted for its extraordinary reactivity, selectivity, and nonbasic nature (Yan et al., 2004).
Anticorrosive Properties
A novel heterocyclic compound related to methyl 4-tert-butylcyclohexanecarboxylate has been studied for its anticorrosive activity. The research focused on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, investigating its corrosion inhibition property on carbon steel in an HCl solution. The study included electrochemical, quantum chemical, and surface characterization studies (Praveen et al., 2021).
Natural Products Synthesis and Medicinal Chemistry
The compound also finds application in the synthesis of natural products and medicinal chemistry. An efficient methodology for synthesizing 4,4-disubstituted cyclohexane β-keto esters, which are useful as building blocks in these fields, involves methyl acrylate and benzylic nitriles or esters (Degraffenreid et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-tert-butylcyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJSSYBIZVGKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199677 | |
Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17177-75-2 | |
Record name | Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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